REACTION_CXSMILES
|
C([Li])CCC.[C:6]1([OH:17])[C:15]([F:16])=[C:13]([F:14])[C:11]([F:12])=[C:9]([F:10])[C:7]=1[F:8].Cl[Si:19]([CH3:22])([CH3:21])[CH3:20]>CCCCCC>[C:6]1([O:17][Si:19]([CH3:22])([CH3:21])[CH3:20])[C:7]([F:8])=[C:9]([F:10])[C:11]([F:12])=[C:13]([F:14])[C:15]=1[F:16]
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Name
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|
Quantity
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9.75 mL
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Type
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reactant
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Smiles
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C(CCC)[Li]
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Name
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|
Quantity
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4.08 g
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Type
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reactant
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Smiles
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C1(=C(F)C(F)=C(F)C(F)=C1F)O
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Name
|
|
Quantity
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200 mL
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Type
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solvent
|
Smiles
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CCCCCC
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Name
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Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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C(CCC)[Li]
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Name
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|
Quantity
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2.65 g
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Type
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reactant
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Smiles
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Cl[Si](C)(C)C
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Control Type
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AMBIENT
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After slowly warming to room temperature
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Type
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TEMPERATURE
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Details
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the reaction was refluxed for 19 hours
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Duration
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19 h
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Type
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EXTRACTION
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Details
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Isolation of the crude product was achieved by ether extraction
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Type
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WASH
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Details
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The organic was washed with ammonium chloride, water, brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over sodium sulfate
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Type
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CUSTOM
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Details
|
Solvent was removed in vacuo
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Type
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CUSTOM
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Details
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to yield 4.0 g of crude product
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Type
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DISTILLATION
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Details
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The resulting liquid was purified by vacuum distillation
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Name
|
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Type
|
product
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Smiles
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C1(=C(F)C(F)=C(F)C(F)=C1F)O[Si](C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.4 g | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 59.8% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |